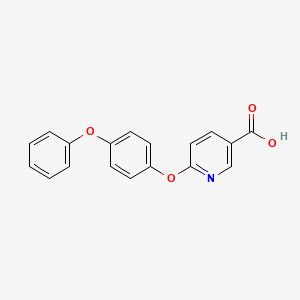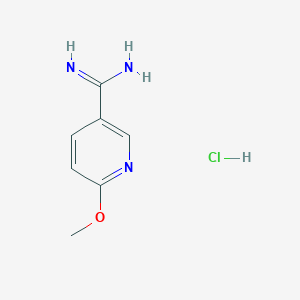
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
Vue d'ensemble
Description
“N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” is a chemical compound with the CAS Number: 1218601-47-8 . It has a molecular weight of 174.27 . It is a liquid at room temperature .
Synthesis Analysis
Thiazolidine motifs, such as “this compound”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “this compound” includes sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 174.27 .Applications De Recherche Scientifique
1. Chemical Structure and Properties
- The compound N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide, as part of the thiazolidine family, has been the subject of various studies focused on its chemical structure and properties. For instance, the study by Tinant et al. (2010) detailed the crystal and molecular structure of a closely related compound, N-acetyl-L-thiazolidine-4-methyl-carboxamide, providing insights into the thiazolidine ring conformation (Tinant, Declercq, Germain, & Meerssche, 2010).
2. Synthetic Methods and Derivatives
- Research has also delved into the synthesis and modifications of thiazolidine derivatives. For example, Demir-Ordu et al. (2015) synthesized and investigated the structures of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides using various spectroscopic methods, highlighting the versatility and potential for creating diverse derivatives of thiazolidine compounds (Demir-Ordu, Demir-Dündar, & Oezkirimli, 2015).
3. Potential Applications in Medicinal Chemistry
- The thiazolidine ring, a crucial feature in the structure of this compound, has been explored for its applications in medicinal chemistry. Research conducted by Gayam and Palaniappan (2019) on N-{2-(substituted methylidene)hydrazinylmethyl}-2-substituted1,3-thiazolidine-4-carboxamide derivatives showed promising antibacterial and antifungal activity, suggesting the potential of thiazolidine derivatives in developing new antimicrobial agents (Gayam & Palaniappan, 2019).
4. Application in Antibacterial and Antifungal Agents
- The antimicrobial potential of thiazolidine derivatives, such as those closely related to this compound, has been a key focus in recent research. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, which exhibited weak to moderate antibacterial and antifungal activities (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
5. Exploration in Organic Chemistry
- The thiazolidine structure is a point of interest in organic chemistry. Klika et al. (2002) explored the regioselective synthesis of 2‐Imino‐1,3‐thiazolidin‐4‐ones, demonstrating the chemical flexibility and utility of the thiazolidine ring in synthesizing various organic compounds (Klika, Janovec, Imrich, Suchár, Kristian, Sillanpää, & Pihlaja, 2002).
6. Chemical Reactions and Transformations
- The study of chemical reactions involving the thiazolidine ring is also a key area of interest. Davis et al. (1991) investigated the alkaline hydrolysis of derivatives containing the thiazolidine ring, providing insights into the chemical behavior and transformation possibilities of these compounds (Davis, Jones, & Page, 1991).
Mécanisme D'action
Target of Action
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Mode of Action
Thiazolidine derivatives are known to interact with their targets, leading to various biological responses . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to influence a variety of biological responses, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic activity of thiazolidine derivatives has been a subject of research, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives are known to exhibit diverse therapeutic and pharmaceutical activity .
Action Environment
The synthesis of thiazolidine derivatives often considers factors such as yield, purity, selectivity, and pharmacokinetic activity .
Safety and Hazards
The safety information for “N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Orientations Futures
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Analyse Biochimique
Biochemical Properties
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can affect various cellular processes, including apoptosis and cell signaling pathways. Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell proliferation, differentiation, and apoptosis. By modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, this compound can alter gene expression and cellular metabolism. These changes can lead to enhanced cell survival, reduced inflammation, and improved cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or induce conformational changes in receptors, affecting their signaling capabilities. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reduced inflammation and enhanced cell survival. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered energy production and metabolic balance. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness, with certain tissues or cell types exhibiting higher concentrations of this compound .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c1-3-9(2)7(10)6-4-11-5-8-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTWLGQVUGEBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1CSCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)

![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)






![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)


